molecular formula C8H7N3O2 B611382 Tirapazamine CAS No. 27314-97-2

Tirapazamine

Cat. No.: B611382
CAS No.: 27314-97-2
M. Wt: 177.16 g/mol
InChI Key: WQXRHHGJEKOOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tirapazamine, also known as 3-amino-1,2,4-benzotriazine-1,4-dioxide, is an experimental anticancer drug that is activated under hypoxic conditions. This compound is particularly interesting because it becomes toxic only in low-oxygen environments, which are common in solid tumors. This selective activation makes this compound a promising candidate for targeting hypoxic tumor cells while sparing normal, well-oxygenated tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tirapazamine can be synthesized through a series of chemical reactions starting from readily available precursors. One common method involves the cyclization of 2-nitroaniline with formamide, followed by oxidation to form the benzotriazine ring.

Industrial Production Methods

In industrial settings, the production of this compound involves optimizing the reaction conditions to maximize yield and purity. This typically includes controlling the temperature, pressure, and pH of the reaction mixture. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Mechanism of Action

Tirapazamine exerts its effects through a unique mechanism that involves the selective activation under hypoxic conditions. The compound undergoes a one-electron reduction to form a radical anion, which can further react to produce hydroxyl radicals and benzotriazinyl radicals. These reactive species cause DNA strand breaks and lethal chromosome aberrations, leading to cell death . The molecular targets of this compound include DNA and various cellular enzymes involved in the reduction process .

Q & A

Basic Research Questions

Q. What is the mechanism of hypoxia-selective activation of tirapazamine, and how is it validated in experimental models?

this compound is bioreductively activated under hypoxic conditions (O₂ < 0.1%) via one-electron reduction, generating a cytotoxic radical that induces DNA single/double-strand breaks, topoisomerase-DNA complex trapping, and oxidative base lesions. Validation involves:

  • In vitro : Hypoxic chambers or chemical hypoxia mimetics (e.g., cobalt chloride) in cell lines (HT-1080, A549, DT40) to measure IC50 differentials (e.g., 1.02 μM hypoxic vs. 4.34 μM normoxic in DT40 cells) .
  • In vivo : Xenograft models (e.g., RIF-1 fibrosarcoma) with pimonidazole staining to confirm hypoxia .

Q. Which standard experimental models are used to assess this compound’s efficacy and toxicity?

  • In vitro : Hypoxic cytotoxicity assays using human (HT-1080, A549) and murine (EMT6, SCCVII) cell lines. Normoxic controls are critical for selectivity validation .
  • In vivo :

  • Tumor models: Subcutaneous xenografts (e.g., Bel-7402 liver cancer) for combination therapy studies .
  • Toxicity models: Rat cardiotoxicity studies with doxorubicin co-administration to evaluate lipid peroxidation and RyR2 protein modulation .

Q. How does this compound modulate HIF-1α, and what experimental methods quantify this effect?

TPZ reduces HIF-1α protein synthesis under hypoxia by inhibiting translation machinery. Methods:

  • Western blotting for HIF-1α protein levels.
  • Luciferase reporters to measure HIF-1 transcriptional activity (e.g., VEGF promoter-driven assays).
  • Synergy studies with SN-38 (irinotecan metabolite) show enhanced apoptosis via mitochondrial depolarization and caspase activation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s synergy with cisplatin or radiation?

  • Preclinical design :

  • Sequential dosing : Administer TPZ 1–4 hrs before cisplatin/radiation to maximize hypoxia targeting .
  • Isobologram analysis to quantify synergy (e.g., TPZ + cisplatin in NSCLC xenografts reduced tumor growth by 60% vs. cisplatin alone) .
  • DNA repair inhibition : Measure phosphorylation of homologous recombination proteins (e.g., Rad51) via immunoblotting .
    • Clinical trials : Phase II protocols (e.g., TPZ 260 mg/m² + cisplatin 75 mg/m² q3w) with PET-based hypoxia imaging (18F-misonidazole) for patient stratification .

Q. What methodologies resolve contradictions in this compound’s clinical efficacy across trials?

  • Meta-analysis (e.g., 6 randomized trials) identifies heterogeneity due to:

  • Tumor hypoxia variability : Use 18F-misonidazole PET to enroll hypoxia-rich tumors .
  • Dosing schedule : Ototoxicity (grade 3–4 in 25% of patients) limits TPZ use in prolonged regimens; adjust by omitting weeks 5–6 dosing .
    • Biomarker integration : Correlate HIF-1α suppression (via IHC) with progression-free survival .

Q. How is the comet assay applied to quantify this compound-induced DNA damage, and how does it correlate with cytotoxicity?

  • Protocol :

Expose hypoxic/normoxic cells to TPZ (1–20 μM).

Embed cells in agarose, lyse, and electrophorese.

Score DNA strand breaks via tail moment analysis .

  • Correlation : Linear relationship between comet tail moment and hypoxic cytotoxicity (r = 0.905, p = 0.013) in SCCVII, HT-1080, and A549 cells. HPLC validates TPZ metabolism (SR4317 formation) .

Q. What advanced techniques characterize this compound’s unique DNA base damage profile?

  • GC/MS and LC/MS : Identify oxidative lesions (e.g., 8,5′-cyclopurine-2′-deoxynucleosides, formamidopyrimidines) in TPZ-treated DNA .
  • Repair assays : Compare lesion persistence in NER-deficient vs. proficient cell lines (e.g., XPA−/− vs. WT) to assess repair efficiency .

Q. How are this compound metabolites analyzed, and what is their biological significance?

  • Metabolite profiling :

  • HPLC/UV-Vis : Detect SR4317 (two-electron reduction product) and 3-amino-1,2,4-benzotriazine 4-oxide under hypoxic conditions using xanthine oxidase or NADPH:P450 reductase .
  • Dithionite test : Confirm N-oxide reduction to distinguish metabolites .
    • Activity : The 4-oxide metabolite undergoes further reduction to cytotoxic intermediates, contributing to TPZ’s hypoxic selectivity .

Properties

Key on ui mechanism of action

Extensive preclinical testing has established that the mechanism for the selective toxicity towards hypoxic cells is the result of a one-electron reduction of the parent molecule to a free radical species that interacts with DNA to produce single- and double-strand breaks and lethal chromosome aberrations. It has also shown activity when combined with fractionated irradiation and when combined with some chemotherapy agents, particularly cisplatin and carboplatin.

CAS No.

27314-97-2

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

1,4-dioxidoquinoxaline-1,4-diium-2-amine

InChI

InChI=1S/C8H7N3O2/c9-8-5-10(12)6-3-1-2-4-7(6)11(8)13/h1-5H,9H2

InChI Key

WQXRHHGJEKOOOR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)[N+](=C(N=[N+]2[O-])N)[O-]

Canonical SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])N)[O-]

Appearance

Orange to dark orange-red solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tirapazamine;  Tirazone;  SR 4233;  SR-4233;  SR4233;  SR259075;  SR-259075;  SR 259075;  WIN 59075;  NSC130181.

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture containing 9.5 kg (69.8 moles) of benzofuroxan and 21.3 kg (139.9 moles) of DBU was added a solution containing 5.8 kg (138.0 moles) of cyanamide in 2.7 kg of acetonitrile while maintaining the temperature at 15-25° C. After stirring for 67 hours at 20-25° C. the reaction mixture was diluted with 48 kg of acetonitrile and cooled to 0-10° C. To the cooled mixture was added 8.5 kg (141.5 moles) of acetic acid while maintaining the temperature at 5-15° C. After stirring for 46 hours at 5-10° C., the precipitated product was collected by filtration and washed with acetonitrile (2×15 kg). The resulting solid was suspended in 20 kg of water, stirred for 40 minutes, filtered and the filter cake washed with 10 kg of water. The collected solid was resuspended in 20 kg of water, stirred for 45 minutes, filtered and the filter cake washed with 10 kg of water. The solid collected was suspended in 29 kg of water and to the suspension was added 8.7 kg (90.5 moles) of methanesulfonic acid. The mixture was stirred at 40-50° C. until dissolution was complete. The resulting solution was added to a solution containing 9.2 kg (112.2 moles) of sodium acetate in 49 kg of water and stirred at 10-25° C. for 1.5 hours. The precipitated product was collected by filtration and washed with 10 kg of water. The collected product was suspended in 20 kg of water, stirred for 55 minutes, filtered and the filter cake washed with 10 kg of water. The solid collected was resuspended in 20 kg of water, stirred for 55 minutes, filtered and the filter cake washed with 10 kg of water. The product obtained was dried to constant weight at 50-55° C. to give 4.6 kg of tirapazamine.
Quantity
9.5 kg
Type
reactant
Reaction Step One
Name
Quantity
21.3 kg
Type
reactant
Reaction Step One
Quantity
5.8 kg
Type
reactant
Reaction Step Two
Quantity
2.7 kg
Type
solvent
Reaction Step Two
Quantity
8.5 kg
Type
reactant
Reaction Step Three
Quantity
8.7 kg
Type
reactant
Reaction Step Four
Quantity
9.2 kg
Type
reactant
Reaction Step Five
Name
Quantity
49 kg
Type
solvent
Reaction Step Five
Quantity
48 kg
Type
solvent
Reaction Step Six
Name
tirapazamine

Synthesis routes and methods II

Procedure details

To a stirred mixture containing 1.000 kg (7.347 moles) of benzofuroxan and 2.237 kg (14.694 moles) of DBU was added a solution containing 618 g (14.694 moles) of cyanamide in 380 ml of acetonitrile while maintaining the temperature below 25° C. After stirring for 48 hours at 20-25° C. the reaction mixture was dilute with 6.620 liters of acetonitrile and cooled below 15° C. To the cooled mixture was added 882 g (14.694 moles) of acetic acid while maintaining the temperature below 15° C. After stirring overnight at 5-10° C. the precipitated product was collected by filtration and washed with acetonitrile (2×2 liters). The resulting solid was suspended in 2 liters of water, stirred about 30 minutes until a homogeneous suspension was obtained, and then filtered. The collected solid was resuspended in 2 liters of water, stirred for 20-30 minutes and filtered. The solid collected was dried to constant weight under vacuum at 50-55° C. to give 506.6 g of tirapazamine.
Quantity
1 kg
Type
reactant
Reaction Step One
Name
Quantity
2.237 kg
Type
reactant
Reaction Step One
Quantity
618 g
Type
reactant
Reaction Step Two
Quantity
380 mL
Type
solvent
Reaction Step Two
Quantity
882 g
Type
reactant
Reaction Step Three
Quantity
6.62 L
Type
solvent
Reaction Step Four
Name
tirapazamine

Synthesis routes and methods III

Procedure details

More particularly, benzofuroxan is reacted with a stoichiometric excess of cyanamide in the presence of an organic base in a non-aqueous medium at about room temperature. When the reaction is complete the reaction mixture is treated with an organic acid to give tirapazamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tirapazamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.